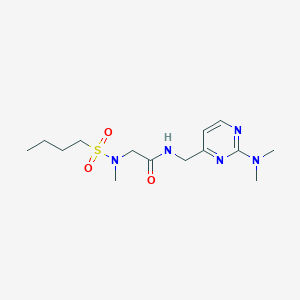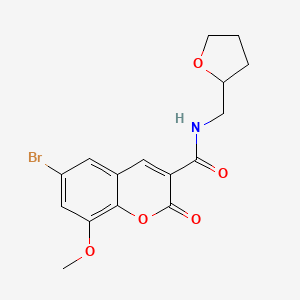![molecular formula C18H16N2O4S2 B2917417 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034269-33-3](/img/structure/B2917417.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, a pyridine ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group. These structural features suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzo[b][1,4]dioxine ring (a fused ring system containing an oxygen atom), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms). Each of these groups contributes to the overall properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen, sulfur, and oxygen atoms could potentially allow for hydrogen bonding, which could influence its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present in the solid or liquid state .Scientific Research Applications
Selective Discrimination of Thiophenols
The development of selective detection techniques for thiophenols, which are relevant due to their toxic and biologically active properties, is crucial in chemical, biological, and environmental sciences. A study describes the design of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways and a potentially reversible sulfonamide bond, showed high selectivity, sensitivity, and was successfully applied in water samples, demonstrating its utility in environmental and biological sciences (Wang et al., 2012).
Antioxidant Properties and Molecular Docking Studies
Research into the antioxidant properties of certain compounds, including modifications to enhance these properties, is significant in the field of medicinal chemistry. A study on 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives revealed high-efficiency antioxidants, particularly against ROS. This work included 2D QSAR modeling and pharmacological assays, demonstrating promising results for further optimization and development of superior antioxidant compounds (Aziz et al., 2021).
Anticancer and Radiosensitizing Evaluation
The synthesis and evaluation of sulfonamide derivatives for anticancer activity and radiosensitization have been a focus of several studies. Novel sulfonamide derivatives were synthesized and tested for in-vitro anticancer activity against human tumor liver cell lines, with several compounds showing higher activity than the control drug, doxorubicin. This suggests the potential of these compounds in cancer treatment and as radiosensitizing agents (Ghorab et al., 2015).
Enzyme Inhibitory Potential
The investigation of enzyme inhibitory potential of new sulfonamides bearing benzodioxane and acetamide moieties showed substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase. These findings, along with in silico molecular docking results, highlight the therapeutic potential of these compounds in treating diseases associated with these enzymes (Abbasi et al., 2019).
Antimicrobial and Antibacterial Activity
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their suitability as antibacterial agents. Novel heterocyclic sulfonamides showed high antibacterial activities, indicating their potential as effective antimicrobial agents (Azab et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various targets such askinase p70S6Kβ and collagen prolyl-4-hydroxylase . These targets play crucial roles in cellular processes such as protein synthesis and collagen formation, respectively.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The compound likely affects biochemical pathways related to its targets. For instance, inhibition of collagen prolyl-4-hydroxylase can disrupt collagen synthesis, affecting the integrity of the extracellular matrix . Similarly, modulation of kinase p70S6Kβ activity can impact protein synthesis and cell growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of collagen prolyl-4-hydroxylase , it could potentially reduce collagen synthesis . If it modulates the activity of kinase p70S6Kβ , it could affect protein synthesis and cell growth .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s being studied for its potential use as a drug, future research could involve further testing its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-26(22,15-3-4-16-17(10-15)24-8-7-23-16)20-11-13-2-1-6-19-18(13)14-5-9-25-12-14/h1-6,9-10,12,20H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRLVZNFPZMZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B2917337.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)
![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)
![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2917353.png)
![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)
